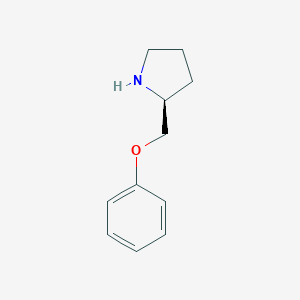

(2S)-2-(phenoxymethyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

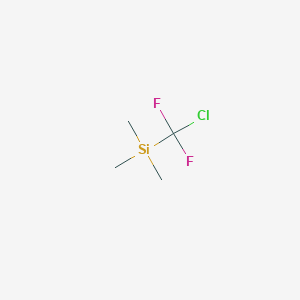

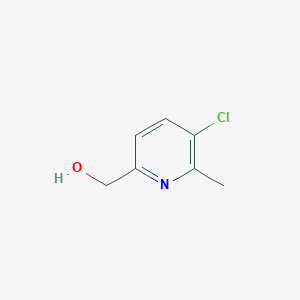

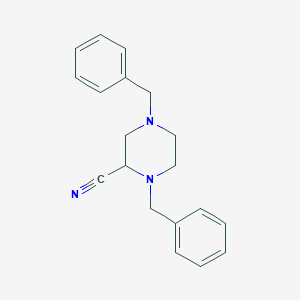

The molecular formula of “(2S)-2-(phenoxymethyl)pyrrolidine” is C11H15NO . Its molecular weight is 177.25 . The InChI key and code provide a textual identifier for the compound .Physical And Chemical Properties Analysis

“(2S)-2-(phenoxymethyl)pyrrolidine” is a liquid at room temperature . It has a molecular weight of 177.25 . The compound has a density of 1.017g/cm3 . It has a boiling point of 277.3ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

(2S)-2-(phenoxymethyl)pyrrolidine and its derivatives play a crucial role in catalysis and the synthesis of complex organic molecules. For instance, polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers have been synthesized through one-pot coupling reactions involving propargylamines, vinyl sulfones (or nitroalkenes), and phenolic derivatives. This method integrates Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions, showcasing the compound's utility in facilitating complex synthetic transformations (Clique, Vassiliou, Monteiro, & Balme, 2002).

Material Science and Polymer Synthesis

In material science, (2S)-2-(phenoxymethyl)pyrrolidine derivatives have been investigated for their potential in creating new materials. A study on novel pyridine-containing aromatic dianhydride monomers, synthesized from related compounds, led to the development of new polyimides with pyridine moieties. These polyimides exhibited good thermal stability, mechanical properties, and low dielectric constants, indicating their applicability in high-performance materials (Wang, Li, Ma, Zhang, & Gong, 2006).

Magnetic and Optical Properties

The exploration of (2S)-2-(phenoxymethyl)pyrrolidine derivatives in lanthanide chemistry has led to the discovery of new families of lanthanide clusters. These clusters display unique sandglass-like topologies and exhibit dual physical properties, such as single-molecule magnetism behavior and intense red photoluminescence. This dual functionality opens up new avenues for the application of these compounds in magnetic and optical devices (Alexandropoulos, Mukherjee, Papatriantafyllopoulou, et al., 2011).

Asymmetric Synthesis and Medicinal Chemistry

Derivatives of (2S)-2-(phenoxymethyl)pyrrolidine have been shown to be effective catalysts for asymmetric synthesis, enabling the preparation of optically pure compounds with high stereoselectivity. This capability is crucial for the development of pharmaceuticals and biologically active molecules. For example, efficient stereoselective Michael additions catalyzed by these derivatives have facilitated the synthesis of various γ-nitro carbonyl compounds with excellent yield and enantioselectivity (Singh, Singh, Kaur, et al., 2013).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that nitrogen heterocycles, a group to which this compound belongs, are key and prevalent motifs in drugs .

Mode of Action

The mode of action of (2S)-2-(phenoxymethyl)pyrrolidine involves the intramolecular C–H amination of the pyrrolidine derivative . This process is catalyzed by evolved variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium, which employ high-valent oxo-iron (IV) species .

Biochemical Pathways

The compound’s interaction with cytochrome p450 bm3 suggests it may influence pathways involving this enzyme .

Pharmacokinetics

Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect .

Result of Action

The compound’s interaction with cytochrome p450 bm3 suggests it may have an impact on cellular processes involving this enzyme .

Propiedades

IUPAC Name |

(2S)-2-(phenoxymethyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVINTVJDIQIIGZ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431823 |

Source

|

| Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(phenoxymethyl)pyrrolidine | |

CAS RN |

174213-76-4 |

Source

|

| Record name | (2S)-2-(phenoxymethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Bromo-2-(hydroxymethyl)phenyl]methanol](/img/structure/B179665.png)